molecular formula C7H9N3O2 B11835690 methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate

methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate

Katalognummer: B11835690
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: FQONXKMKJKEHQD-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is an organic compound with a unique structure that includes an azido group attached to a cyclopentene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentene derivative.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitrocyclopentene derivatives.

    Reduction: Aminocyclopentene derivatives.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate: Similar structure but with an amino group instead of an azido group.

    Methyl (1S,4R)-4-hydroxycyclopent-2-ene-1-carboxylate: Contains a hydroxy group instead of an azido group.

Uniqueness

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming various derivatives through cycloaddition and substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(4-5)9-10-8/h2-3,5-6H,4H2,1H3/t5-,6+/m1/s1

InChI-Schlüssel

FQONXKMKJKEHQD-RITPCOANSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@H](C=C1)N=[N+]=[N-]

Kanonische SMILES

COC(=O)C1CC(C=C1)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.